molecular formula C10H12INO4 B8250375 2-Iodyl-5-(trimethylazaniumyl)benzoate

2-Iodyl-5-(trimethylazaniumyl)benzoate

Cat. No.: B8250375
M. Wt: 337.11 g/mol
InChI Key: PSUZXZNNDSZNTE-UHFFFAOYSA-N
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Description

2-Iodyl-5-(trimethylazaniumyl)benzoate is a structurally complex benzoate derivative featuring an iodyl (IO₂⁺) group at the 2-position and a trimethylazaniumyl (N⁺(CH₃)₃) group at the 5-position of the benzene ring. Applications may span organic synthesis (as an oxidizing agent) or polymer chemistry (as a co-initiator in resin systems), leveraging its dual functional groups .

Properties

IUPAC Name

2-iodyl-5-(trimethylazaniumyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO4/c1-12(2,3)7-4-5-9(11(15)16)8(6-7)10(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUZXZNNDSZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC(=C(C=C1)I(=O)=O)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Iodinated Benzoates

Diphenyliodonium Hexafluorophosphate (DPI): DPI, a diaryliodonium salt, is widely used as a photoinitiator in resins. Unlike 2-Iodyl-5-(trimethylazaniumyl)benzoate, DPI lacks a quaternary ammonium group, reducing its solubility in polar matrices. However, both compounds exhibit oxidizing behavior: DPI accelerates polymerization in resin systems containing amines like 2-(dimethylamino) ethyl methacrylate, while the iodyl group in the target compound may act as a standalone oxidizer .

Property This compound DPI
Oxidizing Strength High (IO₂⁺) Moderate (I⁺)
Solubility High (due to N⁺(CH₃)₃) Low (non-polar solvents)
Role in Resins Potential co-initiator/oxidizer Photoinitiator

Comparison with Quaternary Ammonium-Substituted Benzoates

Ethyl 4-(Dimethylamino) Benzoate (EDAB): EDAB, a tertiary amine-containing benzoate, is a co-initiator in resin cements. The trimethylazaniumyl group in the target compound confers permanent positive charge, unlike EDAB’s pH-dependent amine. This difference impacts reactivity: EDAB achieves a higher degree of conversion (DC) in resins (68–72%) compared to methacrylate-based amines, but the target compound’s fixed charge may enhance compatibility with anionic matrices .

Property This compound EDAB
Charge State Permanent cationic pH-dependent tertiary amine
Reactivity in Resins Hypothesized high DC 68–72% DC
Interaction with DPI Likely synergistic Minimal DPI influence

Comparison with Alkyl Benzoates

Methyl Benzoate and Ethyl Benzoate: Simple alkyl benzoates are used in cosmetics and pharmaceuticals due to low toxicity (e.g., methyl benzoate rat oral LD₅₀ = 1.4 g/kg ). The iodyl and ammonium groups in the target compound likely increase toxicity and reactivity. For instance, the iodyl group may introduce oxidative stress risks, while alkyl benzoates are generally non-reactive .

Property This compound Methyl Benzoate
Toxicity (Oral LD₅₀) Expected higher 1.4 g/kg (rat)
Application Industrial/chemical synthesis Cosmetics, flavoring
Oxidative Potential High None

Research Findings and Theoretical Implications

  • Reactivity in Resin Systems: The trimethylazaniumyl group may improve resin compatibility compared to EDAB, while the iodyl group could reduce reliance on external initiators like DPI .
  • Toxicity Profile: The compound’s iodinated structure may necessitate stringent handling protocols, contrasting with the GRAS (Generally Recognized As Safe) status of alkyl benzoates .
  • Synthetic Challenges: Incorporating both iodyl and quaternary ammonium groups requires precise stoichiometry, akin to the multi-step syntheses described for thiourea derivatives .

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